2-amino-6-(trifluoromethyl)-1H-pyrimidin-4-one
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Overview
Description
2-Amino-6-(trifluoromethyl)-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(trifluoromethyl)-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3,3,3-trifluoropropene with guanidine under basic conditions to form the desired pyrimidine ring . The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can help in monitoring and controlling the reaction, ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used, although care must be taken to avoid over-reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or acylated derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
2-Amino-6-(trifluoromethyl)-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-amino-6-(trifluoromethyl)-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The amino group can form hydrogen bonds with active sites, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Trifluoromethylpyrimidin-4-one:
2-Amino-4,6-dimethylpyrimidine: Contains methyl groups instead of a trifluoromethyl group, leading to different electronic properties.
Uniqueness
2-Amino-6-(trifluoromethyl)-1H-pyrimidin-4-one is unique due to the presence of both an amino group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making the compound valuable for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)2-1-3(12)11-4(9)10-2/h1H,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSVMLZBXDPGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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